molecular formula C26H25NO4 B1639822 Fmoc-2,4-dimethyl-dl-phenylalanine CAS No. 883568-17-0

Fmoc-2,4-dimethyl-dl-phenylalanine

Cat. No.: B1639822
CAS No.: 883568-17-0
M. Wt: 415.5 g/mol
InChI Key: MXBSNHLSKRVUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,4-dimethyl-dl-phenylalanine is a chemical compound with the empirical formula C26H25NO4 . It belongs to the group of Fmoc-protected amino acids and is primarily used in peptide synthesis, pharmaceutical research, and materials science .


Molecular Structure Analysis

The molecular weight of this compound is 415.48 . The structure is principally interlocked by π–π stacking of the Fmoc groups .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its physical and chemical properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .

Scientific Research Applications

Hydrogel Formation and Self-Assembly

Fmoc-protected aromatic amino acids, such as Fmoc-phenylalanine derivatives, have been demonstrated to efficiently self-assemble and promote hydrogelation in aqueous solvents. The incorporation of single halogen substituents on the aromatic side-chain dramatically enhances self-assembly into amyloid-like fibrils, influencing the self-assembly rate and the rheological properties of resultant hydrogels. This indicates that atomic-level modifications can significantly affect material properties, providing a method to tune self-assembly and gelation behaviors for potential applications in biomedicine and material science (Ryan, Anderson, & Nilsson, 2010).

Antibacterial Composite Materials

The development of antibacterial and anti-inflammatory materials has been advanced through the use of Fmoc-decorated self-assembling building blocks. Research shows the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their substantial effect on bacterial morphology and viability. This provides a foundation for the development of enhanced composite materials for biomedical applications, demonstrating the potential of Fmoc-protected amino acids in creating functional materials that inhibit bacterial growth without compromising mechanical and optical properties (Schnaider et al., 2019).

Self-Assembly Mechanism and pH Influence

The self-assembly process of Fmoc-diphenylalanine (Fmoc-FF) has been shown to be influenced significantly by pH, leading to apparent pKa shifts. This process, resulting in the formation of different structural configurations such as entangled networks of fibrils or flat rigid ribbons, provides insights into the self-assembly mechanisms of aromatic short peptide derivatives. Understanding these mechanisms can guide the design of new materials with tailored properties for specific applications (Tang et al., 2009).

Safety and Hazards

Fmoc-2,4-dimethyl-dl-phenylalanine is classified as Aquatic Chronic 4 according to its hazard statements . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Fmoc-dipeptides, including Fmoc-2,4-dimethyl-dl-phenylalanine, have been investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications . The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine .

Biochemical Analysis

Biochemical Properties

Fmoc-2,4-dimethyl-dl-phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, preventing unwanted side reactions during peptide assembly. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are essential for the accurate and efficient synthesis of peptides, as the Fmoc group ensures that the amino group remains protected until the desired point in the synthesis process .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by modulating the activity of enzymes and proteins involved in these processes. For instance, it may alter the phosphorylation status of signaling proteins, thereby impacting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Fmoc group can form stable complexes with enzymes and proteins, thereby modulating their activity. For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively modulate biochemical processes. At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its efficacy and activity in biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in peptide synthesis and other biochemical processes, as it ensures that the compound is present in the appropriate cellular context .

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSNHLSKRVUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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